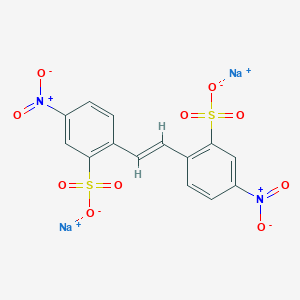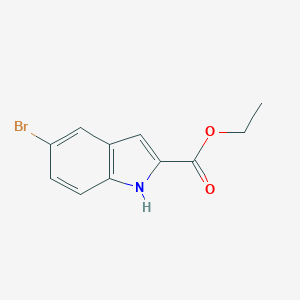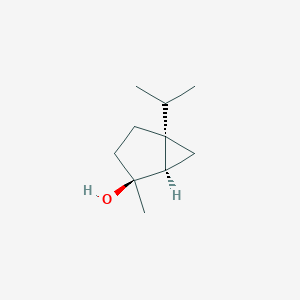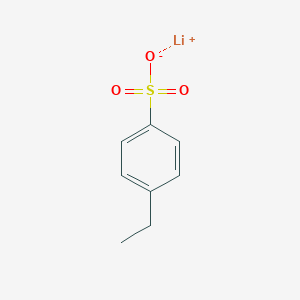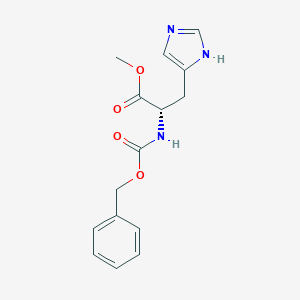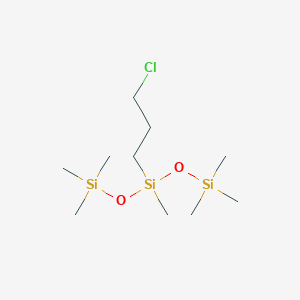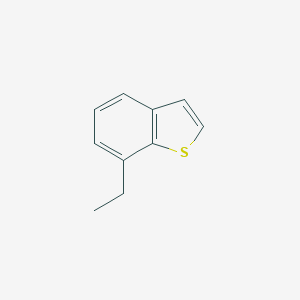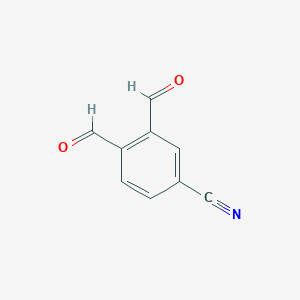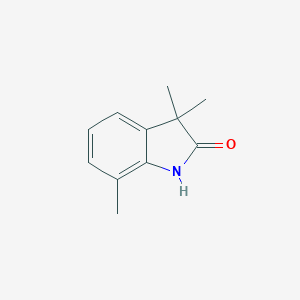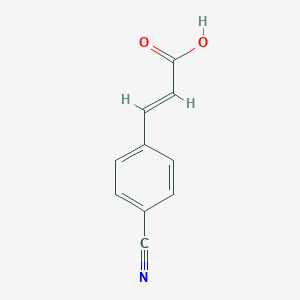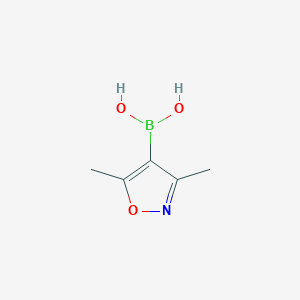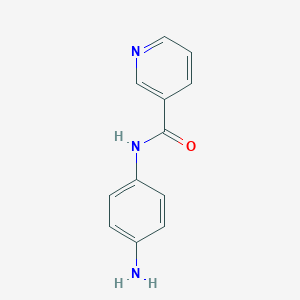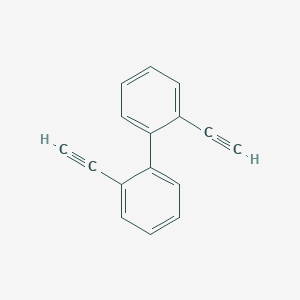
1,1'-Biphenyl, 2,2'-diethynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2,2’-diethynyl- is a chemical compound that belongs to the biphenyl family. It is characterized by the presence of two ethynyl groups attached to the biphenyl structure. This compound is a yellow crystalline solid that is soluble in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, 2,2’-diethynyl- can be synthesized through various synthetic routes. One common method involves the coupling of 2-iodobiphenyl with trimethylsilylacetylene in the presence of a palladium catalyst, followed by desilylation to yield the desired product . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for 1,1’-Biphenyl, 2,2’-diethynyl- are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 2,2’-diethynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or other reduced forms.
Substitution: The ethynyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce ethylene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2,2’-diethynyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2,2’-diethynyl- involves its interaction with various molecular targets and pathways. For example, biphenyl derivatives have been shown to inhibit the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) pathway, which is involved in immune checkpoint regulation . This inhibition can enhance the immune response against cancer cells, making it a potential candidate for cancer immunotherapy.
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl, 2,2’-diethynyl- can be compared with other similar compounds, such as:
4,4’-Diethynyl-1,1’-biphenyl: This compound has ethynyl groups at the 4,4’-positions instead of the 2,2’-positions, leading to different chemical properties and reactivity.
1,1’-Biphenyl, 4,4’-diethynyl-: Similar to the above compound, but with ethynyl groups at the 4,4’-positions.
Dibenzofuran derivatives: These compounds have a similar biphenyl structure but with an oxygen atom incorporated into the ring system, leading to different biological activities.
The uniqueness of 1,1’-Biphenyl, 2,2’-diethynyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other biphenyl derivatives.
Eigenschaften
IUPAC Name |
1-ethynyl-2-(2-ethynylphenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h1-2,5-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTBMUQIQHZEIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C2=CC=CC=C2C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171576 |
Source


|
| Record name | 1,1'-Biphenyl, 2,2'-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18442-29-0 |
Source


|
| Record name | 1,1'-Biphenyl, 2,2'-diethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018442290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2'-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
